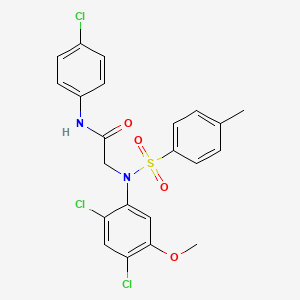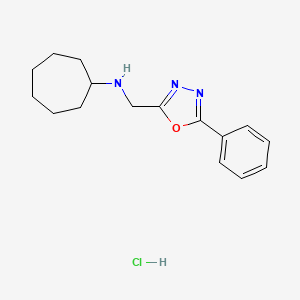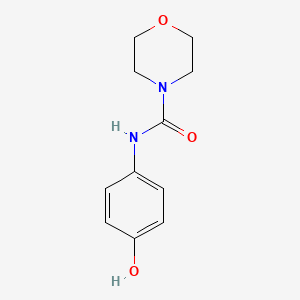![molecular formula C23H20Cl2N4OS B2748103 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242864-74-9](/img/structure/B2748103.png)
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., alkane, alkene, alkyne, alcohol, aldehyde, ketone, carboxylic acid, ester, etc.) is also identified based on its functional groups.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from simple, readily available compounds, to construct the complex structure of the desired compound. The overall process is often divided into several steps, each involving specific reagents and conditions.Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed three-dimensional structural information.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes looking at the reagents, conditions, and mechanisms of the reactions. It also involves studying the kinetics and thermodynamics of the reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are studied. This includes properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and others. Chemical properties include reactivity, acidity or basicity, stability, and others.Scientific Research Applications
Anticonvulsant Properties
Research has explored the structural and electronic properties of anticonvulsant drugs, including derivatives similar to 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. These studies involve crystal structures and molecular-orbital calculations, contributing to our understanding of how such compounds can be used in anticonvulsant therapies (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial and Anti-Inflammatory Activities
A range of compounds, including thieno[3,2-d]pyrimidin derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These studies aim to discover new treatments and understand the molecular mechanisms of such activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Effect Against Cancer Cell Lines
Research has been conducted on the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. This line of research is critical for the development of new anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Receptor Ligand Binding Properties
Studies on new long-chain 4-substituted piperazine derivatives linked to thienopyrimidine systems have investigated their binding properties on serotonin receptors. This research is pivotal in understanding the interaction between these compounds and biological receptors, potentially leading to new therapeutic agents (Modica, Intagliata, Pittalà, Salerno, Siracusa, Cagnotto, Salmona, & Romeo, 2015).
Inhibitors for Vascular Endothelial Growth Factor Receptor
Thieno[2,3-d]pyrimidine derivatives have been identified as potential inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3). These compounds show promise in inhibiting proliferation and migration in certain cancer cells, presenting a potential treatment pathway for metastatic breast cancer (Li et al., 2021).
Safety And Hazards
The safety and potential hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
Future directions could involve further studies to fully understand the compound’s properties or reactions, development of new synthetic routes, or exploration of its potential applications.
Please note that the specific details for each of these points would depend on the particular compound . For the compound you mentioned, specific information would need to be obtained from scientific research articles or reports. If the compound is novel or not widely studied, some of this information may not be available.
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-14-5-6-17(25)12-19(14)28-7-9-29(10-8-28)23-26-20-18(13-31-21(20)22(30)27-23)15-3-2-4-16(24)11-15/h2-6,11-13H,7-10H2,1H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFKYBSGDYZLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2748021.png)
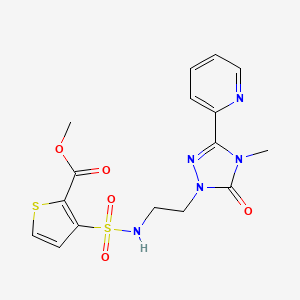

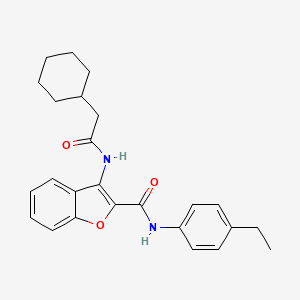
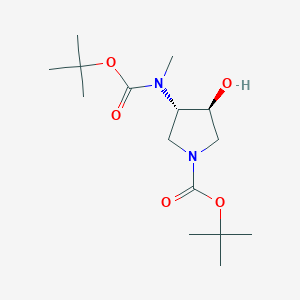
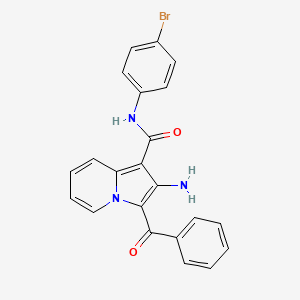
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2748030.png)
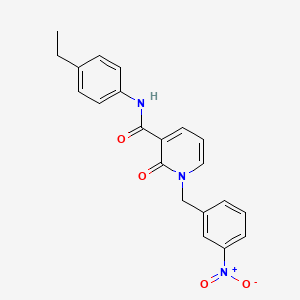
![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)
![2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2748036.png)

